molecular formula C15H12FN3O3S2 B5156979 N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea

N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea

Cat. No. B5156979
M. Wt: 365.4 g/mol
InChI Key: ILCYJNUFXUVUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea, also known as MBZM, is a synthetic compound that has been widely used in scientific research. MBZM is a member of the benzothiazole family of compounds, which have been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea is not fully understood, but it is thought to involve the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-mediated phosphorylation of its substrates, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effect on CK2 activity, N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. These effects are thought to be mediated by the downstream effects of CK2 inhibition on various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea for lab experiments is its high potency and specificity for CK2 inhibition. This makes it a valuable tool for studying the function and regulation of this important kinase. However, one limitation of N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea and its related compounds. One area of interest is the development of more potent and selective CK2 inhibitors for use in both basic research and clinical applications. Another area of interest is the exploration of the broader biological effects of N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea and its related compounds, including their potential as anti-cancer and anti-inflammatory agents. Finally, there is a need for further research into the mechanism of action of N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea and its related compounds, in order to better understand their effects on various cellular processes.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea involves the reaction of 2-fluoroaniline with 6-(methylsulfonyl)-1,3-benzothiazol-2-amine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by column chromatography to yield N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea as a white crystalline solid.

Scientific Research Applications

N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea has been widely used in scientific research as a tool to study the function and regulation of various biological processes. One of the main applications of N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea is in the study of protein kinase CK2, which is a serine/threonine kinase that plays a key role in regulating cell growth, differentiation, and apoptosis. N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for studying the function and regulation of this important kinase.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(6-methylsulfonyl-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S2/c1-24(21,22)9-6-7-12-13(8-9)23-15(18-12)19-14(20)17-11-5-3-2-4-10(11)16/h2-8H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCYJNUFXUVUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201894
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Fluorophenyl)-3-(6-methylsulfonyl-1,3-benzothiazol-2-yl)urea

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